N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide
Overview
Description
N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide is a chemical compound with the molecular formula C6H13N3O2 and a molecular weight of 159.19 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide typically involves the reaction of acetamide with a suitable precursor under controlled conditions. One common method involves the reaction of acetamide with N-hydroxycarbamimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide
- N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide
Uniqueness
N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-4(10)8-6(2,3)5(7)9-11/h11H,1-3H3,(H2,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKDBLSOINTUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC(C)(C)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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